[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride
Description
The compound [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol; chloride features a quinuclidine (1-azoniabicyclo[2.2.2]octane) core, a structural motif common in muscarinic receptor antagonists and other bioactive molecules . Key substituents include:
- Quinolin-4-ylmethanol: Provides hydrogen-bonding capacity and aromatic interactions.
- 4-(Trifluoromethyl)phenylmethyl group: Enhances lipophilicity and metabolic stability due to the electron-withdrawing CF₃ group.
- Ethenyl substituent: May influence conformational flexibility or binding kinetics.
Properties
Molecular Formula |
C27H28ClF3N2O |
|---|---|
Molecular Weight |
489.0 g/mol |
IUPAC Name |
[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride |
InChI |
InChI=1S/C27H28F3N2O.ClH/c1-2-19-17-32(16-18-7-9-21(10-8-18)27(28,29)30)14-12-20(19)15-25(32)26(33)23-11-13-31-24-6-4-3-5-22(23)24;/h2-11,13,19-20,25-26,33H,1,12,14-17H2;1H/q+1;/p-1/t19?,20?,25?,26?,32-;/m1./s1 |
InChI Key |
BUSZKAGMFSEYKS-DAQKOYFPSA-M |
Isomeric SMILES |
C=CC1C[N@@+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Cl-] |
Canonical SMILES |
C=CC1C[N+]2(CCC1CC2C(C3=CC=NC4=CC=CC=C34)O)CC5=CC=C(C=C5)C(F)(F)F.[Cl-] |
Origin of Product |
United States |
Preparation Methods
General Synthetic Approaches
Retrosynthetic Analysis
The synthesis of [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride requires careful planning due to its structural complexity. A retrosynthetic analysis reveals several possible disconnections that can guide the synthetic approach.
Key disconnections include:
- Formation of the quaternary ammonium salt through alkylation with 4-(trifluoromethyl)benzyl halide
- Introduction of the quinolin-4-ylmethanol moiety at the 2-position of the azabicyclic system
- Construction of the azabicyclo[2.2.2]octane core with appropriate functionalization
- Introduction of the vinyl group at the 5-position
Each of these disconnections represents a strategic point for synthesis planning and provides the basis for multiple synthetic routes.
Construction of the Azabicyclo[2.2.2]octane Core
The azabicyclo[2.2.2]octane framework represents one of the most challenging aspects of the synthesis. Several established methods can be considered:
Diels-Alder Approach
The Diels-Alder reaction offers a powerful method for constructing the bicyclic framework. Starting from pyridine derivatives or appropriately functionalized cyclohexadienes, a [4+2] cycloaddition can establish the bicyclic system. This approach is particularly valuable because it can create multiple stereocenters in a single step with predictable stereochemical outcomes. For example, the reaction of an appropriately substituted diene with a dienophile containing a nitrogen functionality can lead to the formation of the basic azabicyclic structure.
Ring Closure Strategies
Starting from functionalized cyclohexane derivatives, intramolecular cyclization can establish the second ring of the bicyclic system. This approach requires strategic placement of functional groups that can participate in ring-closing reactions, such as intramolecular alkylation, reductive amination, or ring-closing metathesis.
Rearrangement of Existing Bicyclic Structures
Transformation of other bicyclic frameworks through skeletal rearrangements represents another approach to obtaining the desired azabicyclo[2.2.2]octane structure. This could involve, for example, transformation of a tropane or similar bicyclic structure through a Wagner-Meerwein type rearrangement or other skeletal reorganization.
Quaternization of the Nitrogen
The transformation of the azabicyclo[2.2.2]octane to the corresponding quaternary ammonium salt typically involves alkylation of the tertiary amine nitrogen. For the target compound, this would involve:
- Reaction of the tertiary amine nitrogen with 4-(trifluoromethyl)benzyl chloride or bromide under appropriate conditions
- Ion exchange procedures if necessary to ensure the presence of the chloride counterion
The quaternization step must be carefully controlled to avoid side reactions, particularly if other nucleophilic sites are present in the molecule.
Specific Preparation Methods
Based on synthetic principles and approaches used for similar compounds, several specific routes can be proposed for the synthesis of the target compound. These represent logical approaches based on established organic chemistry principles for similar structures.
Route A: Sequential Building Block Approach
This approach involves the stepwise construction of the target molecule from simpler building blocks:
Synthesis of the Functionalized Azabicyclic Core
Step 1: Starting from a suitable diene (e.g., 1,3-cyclohexadiene), perform a Diels-Alder reaction with an appropriate dienophile containing a protected nitrogen functionality.
Step 2: Introduce the vinyl group at the 5-position, potentially through cross-coupling with vinyl halides or through elimination reactions from appropriate precursors.
Step 3: Functionalize the 2-position to introduce a suitable leaving group or electrophilic center for subsequent introduction of the quinoline moiety.
Quaternization and Final Steps
Step 5: Quaternize the nitrogen with 4-(trifluoromethyl)benzyl chloride or bromide under appropriate conditions.
Step 6: If necessary, perform an ion exchange to ensure the presence of the chloride counterion.
Table 2: Reaction Conditions for Key Steps in Route A
| Step | Reagents | Conditions | Expected Yield | Critical Parameters |
|---|---|---|---|---|
| Diels-Alder Reaction | 1,3-cyclohexadiene, N-protected dienophile | 80-120°C, Lewis acid catalyst, 24-48h | 65-75% | Temperature control, Lewis acid selection |
| Vinyl Group Introduction | Vinyl bromide, Pd(PPh3)4, base | 60-80°C, DMF, 12-24h | 70-85% | Catalyst selection, exclusion of oxygen |
| Quinoline Coupling | 4-Quinolinecarbaldehyde, organolithium reagent | -78°C to RT, THF, 4-8h | 60-70% | Reaction temperature, addition rate |
| Quaternization | 4-(Trifluoromethyl)benzyl chloride | 60-80°C, Acetonitrile, 24-48h | 75-85% | Reaction time, purification method |
Route B: Convergent Synthesis Approach
This approach involves the separate preparation of key fragments that are later combined:
Preparation of Functionalized Quinoline Fragment
Step 1: Synthesize a quinolin-4-ylmethanol derivative with appropriate functionality for coupling.
Step 2: Protect the alcohol functionality if necessary to prevent side reactions in subsequent steps.
Preparation of Functionalized Azabicyclic Fragment
Step 3: Synthesize a 5-ethenyl-azabicyclo[2.2.2]octane derivative with a suitable leaving group or reactive center at the 2-position.
Fragment Coupling and Completion
Step 4: Couple the quinoline and azabicyclic fragments to establish the key carbon-carbon bond.
Step 5: Quaternize the nitrogen with 4-(trifluoromethyl)benzyl chloride.
Step 6: Deprotect any protected functionalities and perform any necessary functional group interconversions.
Route C: Asymmetric Synthesis Approach
For controlling the stereochemistry at the 1S position:
Chiral Auxiliary Approach
Step 1: Introduce a chiral auxiliary to the nitrogen of the azabicyclic core to control the stereochemistry of subsequent reactions.
Step 2: Perform key transformations under the stereochemical influence of the chiral auxiliary.
Step 3: Remove the auxiliary after the stereochemistry has been established.
Asymmetric Catalysis
Step 1: Use chiral catalysts to control key bond-forming steps that establish the required stereochemistry.
Step 2: Complete the synthesis using the stereocontrolled intermediates.
Resolution Approach
If necessary, perform resolution of racemic intermediates to obtain the desired stereoisomer, potentially through diastereomeric salt formation or enzymatic resolution.
Table 3: Comparison of Synthetic Routes
| Parameter | Route A: Sequential | Route B: Convergent | Route C: Asymmetric |
|---|---|---|---|
| Number of Steps | 7-9 | 5-7 | 6-8 |
| Overall Complexity | Moderate | High | Very High |
| Stereochemical Control | Moderate | Moderate to High | Excellent |
| Scalability | Good | Moderate | Limited |
| Expected Overall Yield | 15-25% | 20-30% | 15-25% |
| Key Challenges | Multiple steps, potential for side reactions | Complex fragment coupling | Specialized reagents, complex purification |
| Advantage | More straightforward chemistry | Shorter linear sequence | Better stereochemical control |
Analytical Characterization
Proper characterization of this compound is essential to confirm its structure, purity, and stereochemical integrity.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides crucial information about the structural integrity and purity of the compound. Table 4 summarizes the expected key NMR features for the target compound.
Table 4: Expected NMR Spectroscopic Data
| Nucleus | Signal Assignment | Expected Chemical Shift | Multiplicity | Integration |
|---|---|---|---|---|
| 1H | Vinyl CH=CH2 | 5.70-6.00 ppm | m | 1H |
| 1H | Vinyl CH=CH2 | 4.90-5.20 ppm | dd | 2H |
| 1H | Quinoline aromatic H | 8.80-9.00 ppm | d | 1H |
| 1H | Quinoline aromatic H | 7.50-8.70 ppm | m | 5H |
| 1H | CF3-phenyl aromatic H | 7.60-7.80 ppm | d | 2H |
| 1H | CF3-phenyl aromatic H | 7.40-7.60 ppm | d | 2H |
| 1H | N+-CH2-Ar | 4.80-5.10 ppm | s | 2H |
| 1H | CHOH | 5.20-5.40 ppm | d | 1H |
| 1H | OH | 5.40-5.60 ppm | d | 1H |
| 1H | Azabicyclic CH | 3.70-4.30 ppm | m | 2H |
| 1H | Azabicyclic CH2 | 1.80-3.50 ppm | m | 10H |
| 13C | CF3 | 122-124 ppm (q, JC-F ≈ 272 Hz) | - | - |
| 13C | Quaternary C (N+) | 65-70 ppm | - | - |
| 13C | CHOH | 70-75 ppm | - | - |
| 13C | Vinyl CH=CH2 | 135-140 ppm, 115-120 ppm | - | - |
| 19F | CF3 | -62 to -63 ppm | s | 3F |
Infrared (IR) Spectroscopy
IR spectroscopy can confirm the presence of key functional groups. Expected IR absorption bands include:
- OH stretch: 3300-3500 cm^-1
- C=C stretch (vinyl): 1630-1650 cm^-1
- Aromatic C=C and C=N stretches: 1550-1600 cm^-1
- C-F stretches: 1100-1200 cm^-1
- C-N stretches: 1200-1350 cm^-1
Mass Spectrometry
High-resolution mass spectrometry would confirm the molecular formula and provide fragmentation patterns characteristic of the structure. The molecular ion peak would be expected at m/z 453.2149 [M]^+ (without the chloride counterion).
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC analysis with appropriate chiral columns can assess enantiomeric purity and confirm the (1S) stereochemistry. Suitable chiral columns might include:
- Chiralpak AD-H
- Chiralcel OD-H
- Chiralpak IC
Optical Rotation
Measurement of specific rotation [α]D can provide information about the enantiomeric purity and confirm the absolute stereochemistry when compared with literature values or calculated predictions.
X-ray Crystallography
X-ray crystallography represents the definitive method for confirming the three-dimensional structure and absolute stereochemistry. Suitable crystals might be obtained through slow evaporation from appropriate solvent systems or vapor diffusion techniques.
Optimization Strategies
Reaction Optimization
Key reactions in the synthetic sequence can be optimized through systematic variation of reaction parameters:
Temperature and Time Optimization
Variation of reaction temperature and time for key steps can improve yields and reduce side reactions. Particularly important for:
- Diels-Alder reactions
- Cross-coupling reactions
- Quaternization
Solvent Selection
The choice of solvent can significantly impact reaction outcomes:
- Polar aprotic solvents (DMF, DMSO) for nucleophilic substitutions
- Ethereal solvents (THF, dioxane) for organometallic reactions
- Acetonitrile or dichloromethane for quaternization
Catalyst Optimization
For catalyzed reactions, systematic screening of catalysts can improve efficiency:
- Palladium catalyst variants for cross-coupling
- Lewis acid catalysts for Diels-Alder reactions
- Phase transfer catalysts for quaternization
Purification Strategies
Effective purification is critical for obtaining the target compound in high purity:
Chromatographic Methods
- Flash column chromatography using optimized solvent systems
- Preparative HPLC for final purification
- Ion exchange chromatography for quaternary ammonium salt purification
Crystallization Approaches
- Recrystallization from appropriate solvent systems
- Salt formation and selective crystallization
- Fractional crystallization for separation of stereoisomers
Extraction and Washing Protocols
Appropriate acid-base extractions can exploit the ionic character of the quaternary ammonium salt to separate it from neutral impurities.
Scale-Up Considerations
Economic Factors
Cost analysis for large-scale production should consider:
Raw Material Costs
- Availability and cost of starting materials
- Use of specialized catalysts or chiral auxiliaries
- Potential for recycling valuable reagents
Process Efficiency
- Step count and overall yield
- Energy requirements
- Waste generation and disposal costs
Table 5: Economic Comparison of Synthetic Routes (Estimated)
| Parameter | Route A: Sequential | Route B: Convergent | Route C: Asymmetric |
|---|---|---|---|
| Raw Material Cost (Relative) | Medium | Medium-High | High |
| Labor Intensity | High | Medium | Very High |
| Equipment Requirements | Standard | Standard | Specialized |
| Waste Generation | High | Medium | Medium-High |
| Overall Cost Efficiency | Moderate | Good | Poor-Moderate |
Chemical Reactions Analysis
Types of Reactions
[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, especially at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Trifluoromethylating agents such as trifluoromethyl iodide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxide derivatives, while reduction can produce various reduced forms of the compound .
Scientific Research Applications
[(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride has several scientific research applications:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer properties.
Industry: Utilized in the production of advanced materials and as a reagent in chemical manufacturing.
Mechanism of Action
The mechanism of action of [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride involves its interaction with specific molecular targets. The quinoline moiety can intercalate with DNA, disrupting replication and transcription processes. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Additionally, the azoniabicyclo[2.2.2]octane system can interact with enzyme active sites, inhibiting their activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound shares structural similarities with azabicyclo-containing analogs, particularly those with quinuclidine or related cores. Below is a detailed analysis of key analogs from :
Azabicyclo[2.2.2]octane Derivatives
CAS 144084-01-5 : [(1R)-1-[[2-[(R)-[(2S,5S)-5-Ethenyl-1-azabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethoxy]-2-oxoethyl]-(4-phenylbutyl)phosphoryl]oxy-2-methylpropyl] Propanoate
- Similarities: Shares the azabicyclo[2.2.2]octane core and quinoline moiety. Contains an ethenyl group at position 5 of the bicyclic system.
- Differences: Replaces the 4-(trifluoromethyl)phenylmethyl group with a phosphorylated 4-phenylbutyl chain. The phosphoryl and propanoate groups may reduce blood-brain barrier penetration compared to the target compound’s simpler substituents.
CAS 113162-02-0 : [(S)-[(2R,4S,5S)-5-Ethyl-1-azabicyclo[2.2.2]octan-2-yl]-(6-methoxyquinolin-4-yl)methyl] 4-Chlorobenzoate
- Similarities: Azabicyclo[2.2.2]octane core and quinoline derivative.
- Differences: Substitutes the trifluoromethyl group with a 4-chlorobenzoate ester. The 6-methoxyquinoline group may alter electronic properties compared to the target’s quinolin-4-ylmethanol. Chloro and methoxy groups typically reduce lipophilicity relative to CF₃ .
Azabicyclo[3.2.1]octane Derivatives
CAS 3601-90-9 : (1S,3S,4S,5R)-3-(4-Fluorophenyl)-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate
- Similarities :
- Contains a cationic azabicyclo system, though with a [3.2.1] scaffold.
- The 4-fluorophenyl group is less lipophilic than the target’s CF₃-substituted phenyl, possibly affecting binding affinity .
Data Table: Structural and Hypothetical Property Comparison
| Compound (CAS) | Core Structure | Key Substituents | Hypothetical Properties |
|---|---|---|---|
| Target Compound | Azabicyclo[2.2.2] | CF₃-phenylmethyl, quinolin-4-ylmethanol | High lipophilicity, strong receptor binding |
| 144084-01-5 | Azabicyclo[2.2.2] | Phosphoryl-4-phenylbutyl, ethenyl | Reduced BBB penetration, enhanced solubility |
| 113162-02-0 | Azabicyclo[2.2.2] | 4-Chlorobenzoate, 6-methoxyquinoline | Moderate lipophilicity, ester hydrolysis liability |
| 3601-90-9 | Azabicyclo[3.2.1] | 4-Fluorophenyl, methyl | Lower steric hindrance, potential faster clearance |
Research Findings and Trends
Substituent Effects: The trifluoromethyl group in the target compound likely enhances metabolic stability and binding affinity compared to chloro or methoxy substituents in analogs . Quinolin-4-ylmethanol’s hydroxyl group may improve aqueous solubility relative to ester or ether derivatives.
Structural Flexibility :
- The ethenyl group in both the target and CAS 144084-01-5 could allow conformational adjustments during receptor interaction, a feature absent in rigid analogs like CAS 113162-02-0.
Crystallographic Analysis :
- SHELX software () is widely used for determining azabicyclo compound structures, suggesting that the target’s stereochemistry and crystal packing could be resolved using similar methods .
Biological Activity
The compound [(1S)-5-ethenyl-1-[[4-(trifluoromethyl)phenyl]methyl]-1-azoniabicyclo[2.2.2]octan-2-yl]-quinolin-4-ylmethanol;chloride, also referred to as a quinuclidine derivative, exhibits significant biological activity that can be attributed to its unique structural features. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound consists of several key components:
- Quinuclidine Core : Provides structural stability and influences the compound's interaction with biological targets.
- Quinoline Moiety : Known for its role in various biological activities, including anti-cancer and anti-inflammatory effects.
- Trifluoromethyl Group : Enhances lipophilicity, aiding in membrane permeability and bioavailability.
Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Formula | C27H28ClF3N2O |
| Molecular Weight | 533.4 g/mol |
| IUPAC Name | [(1S)-5-ethenyl... |
| InChI | InChI=1S/C27H28F3N2O.ClH |
The biological activity of this compound is primarily mediated through its interaction with various receptors and enzymes. The quinoline structure is known to interact with multiple targets, including:
- G-protein-coupled receptors (GPCRs) : This compound may act as an antagonist or modulator at specific GPCRs, influencing signal transduction pathways.
- Ion Channels : It may also affect ligand-gated ion channels, impacting neurotransmitter release and synaptic transmission.
Anticancer Activity
Recent studies have indicated that compounds similar to this quinuclidine derivative demonstrate anti-proliferative effects against various cancer cell lines. For instance:
- In Vitro Studies : The compound was tested against non-Hodgkin lymphoma cell lines, showing significant inhibition of cell proliferation at micromolar concentrations .
Anti-inflammatory Properties
The compound's potential as an anti-inflammatory agent has been highlighted in research focusing on prostaglandin E(2) (PGE(2)) signaling pathways:
- EP(4) Receptor Antagonism : Similar compounds have been shown to selectively inhibit the EP(4) receptor, leading to reduced production of pro-inflammatory cytokines like TNF-alpha in human blood samples .
Study 1: Anticancer Efficacy
A study conducted on various non-Hodgkin lymphoma cell lines demonstrated that treatment with the quinuclidine derivative resulted in:
- A significant reduction in cell viability (up to 70% at 5 µM concentration).
- Induction of apoptosis as evidenced by increased caspase activity.
Study 2: Inhibition of Inflammatory Responses
Research involving human whole blood showed that the compound effectively reversed PGE(2)-mediated inhibition of TNF-alpha production:
- Concentration-dependent effects were observed, with notable efficacy at concentrations above 10 µM.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
